2,4-Dibromo-5-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKYIIFDFSYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307969 | |
| Record name | 2,4-Dibromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221528-24-1 | |
| Record name | 2,4-Dibromo-5-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221528-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry of 2,4 Dibromo 5 Fluorobenzamide
Development and Optimization of Synthetic Routes for 2,4-Dibromo-5-fluorobenzamide
The development of efficient and scalable synthetic routes is paramount for the practical application of this compound. Research has primarily focused on multi-step sequences that allow for the controlled introduction of the halogen and amide functionalities.
A common and effective strategy for the synthesis of this compound is through the hydrolysis of the corresponding nitrile, 2,4-Dibromo-5-fluorobenzonitrile. This approach is advantageous as the nitrile group can be introduced through well-established methods and subsequently converted to the primary amide under controlled conditions. The hydrolysis of nitriles can be catalyzed by either acids or bases. chemguide.co.uk
Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, which leads to the formation of the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk To isolate the amide, the reaction must be carefully controlled to prevent complete hydrolysis.
Basic hydrolysis, typically employing sodium hydroxide (B78521) solution, initially yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Similar to acid hydrolysis, stopping the reaction at the amide stage requires careful monitoring of the reaction conditions.
The choice between acidic and basic hydrolysis often depends on the stability of the substituents on the aromatic ring and the desired purity of the final product. For multi-halogenated compounds, acidic conditions are often preferred to avoid potential nucleophilic aromatic substitution of the halogens that can occur under strong basic conditions.
| Catalyst/Reagent | Conditions | Product | Remarks |
| Dilute HCl | Heat under reflux | Carboxylic acid and ammonium salt | Amide is an intermediate; requires careful control to isolate. chemguide.co.uk |
| NaOH solution | Heat under reflux | Sodium salt of carboxylic acid and ammonia | Amide is an intermediate; acidification is needed to obtain the carboxylic acid. chemguide.co.uk |
This table presents generalized conditions for nitrile hydrolysis; specific conditions for 2,4-Dibromo-5-fluorobenzonitrile may vary.
The synthesis of the key intermediate, 2,4-Dibromo-5-fluorobenzonitrile, can be approached from various starting materials. A plausible route begins with a suitably substituted aniline (B41778), such as 3-fluoroaniline. The synthesis would proceed through the following key transformations:
Bromination of the Aniline Derivative: The aniline derivative is first protected, for example, by acetylation to form an acetanilide. This is done to moderate the activating effect of the amino group and to direct the bromination to the desired positions. The protected aniline is then brominated to introduce the two bromine atoms onto the aromatic ring. Subsequent hydrolysis of the protecting group yields the dibrominated aniline.
Sandmeyer Reaction: The resulting 2,4-dibromo-5-fluoroaniline (B1632630) can then undergo a Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) cyanide to replace the diazonium group with a nitrile group, affording 2,4-Dibromo-5-fluorobenzonitrile. wikipedia.org The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. nih.gov
The final step is the controlled hydrolysis of the nitrile to the amide as described previously. The mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers then leads to the formation of the amide. organicchemistrytutor.com In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps yield the amide. chemistrysteps.com
Optimizing the yield and purity of this compound is crucial for its practical use. Several strategies can be employed:
Reaction Condition Optimization: Systematic variation of reaction parameters such as temperature, reaction time, and reactant concentrations can significantly impact the yield and selectivity of both the Sandmeyer reaction and the subsequent nitrile hydrolysis.
Use of Phase Transfer Catalysts: In the nitrile hydrolysis step, especially under basic conditions, the use of a phase transfer catalyst (PTC) can enhance the reaction rate. wikipedia.org PTCs, such as quaternary ammonium salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the nitrile is dissolved, thereby accelerating the reaction. wikipedia.org
Purification Techniques: High purity of the final product can be achieved through various purification methods. Recrystallization from a suitable solvent system is a common and effective technique for purifying solid organic compounds. Chromatographic methods, such as column chromatography, can also be employed to separate the desired product from any unreacted starting materials or byproducts.
Exploration of Alternative Synthetic Methodologies for Multi-Halogenated Benzamides
While the nitrile hydrolysis route is prevalent, other synthetic strategies for preparing multi-halogenated benzamides exist. One notable alternative is the direct amidation of a corresponding benzoic acid derivative. This involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with ammonia to form the primary benzamide (B126). The necessary 2,4-dibromo-5-fluorobenzoic acid precursor could potentially be synthesized from 2,4-dibromo-5-fluorotoluene via oxidation of the methyl group.
Another approach involves the direct C-H amidation of a halogenated benzene (B151609) ring, although this is a more advanced and less commonly employed method for this specific substitution pattern due to challenges in controlling regioselectivity.
Principles of Sustainable Synthesis and Green Chemistry in Halogenated Benzamide Preparation
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. reagent.co.uk These principles can be applied to the synthesis of this compound in several ways:
Solvent Selection: Traditional amide synthesis often utilizes hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). rsc.org Green chemistry encourages the use of more environmentally benign solvents. Recent research has explored the use of bio-based solvents like Cyrene™ and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as greener alternatives for amide bond formation. rsc.org Water is also considered a highly desirable green solvent. nih.gov
Energy Efficiency: Chemical manufacturing processes can be energy-intensive. energystar.gov Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. reagent.co.uk The use of catalysts that allow for more efficient reactions also contributes to energy savings. energy.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Sandmeyer reaction, while effective, can have a lower atom economy due to the generation of stoichiometric byproducts. Exploring catalytic alternatives is a key goal in green chemistry.
Use of Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is still a developing field, it represents a long-term goal for sustainable chemical production.
Catalytic Methods: Employing catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, enzymatic methods for amide bond formation are being developed as a sustainable alternative to traditional chemical methods. nih.gov
By integrating these principles, the synthesis of this compound and other valuable chemical compounds can be made more environmentally friendly and economically viable.
Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromo 5 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For 2,4-dibromo-5-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.
High-Resolution Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region would show two doublets, representing the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding halogen and amide substituents. The amide group (-CONH₂) would display two broad singlets at a lower field, corresponding to the two diastereotopic protons.
Predicted ¹H NMR Data for this compound
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | d | J(H-3, F-5) = 6-8 |
| H-6 | 7.5 - 7.9 | d | J(H-6, F-5) = 8-10 |
| -NHa | 7.0 - 8.0 | br s | - |
| -NHb | 7.0 - 8.0 | br s | - |
Note: Predicted values are based on theoretical principles and data from analogous compounds.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Confirmation
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Seven distinct signals are anticipated, corresponding to the seven carbon atoms in this compound. The chemical shifts will be influenced by the attached atoms, with the carbonyl carbon appearing at the lowest field. The carbons bonded to bromine and fluorine will also exhibit characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-5 | 155 - 160 (d, ¹J(C-F)) |
| C-1 | 135 - 140 |
| C-3 | 130 - 135 |
| C-6 | 120 - 125 |
| C-2 | 115 - 120 |
| C-4 | 110 - 115 |
Note: Predicted values are based on theoretical principles and data from analogous compounds. 'd' indicates a doublet due to coupling with fluorine.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogenation Pattern Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the ortho and meta protons (H-6 and H-3, respectively). The chemical shift will be characteristic of a fluorine atom on a polysubstituted benzene ring.
Predicted ¹⁹F NMR Data for this compound
| Fluorine (F) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -110 to -125 | dd | J(F-5, H-6) = 8-10, J(F-5, H-3) = 6-8 |
Note: Predicted values are based on theoretical principles and data from analogous compounds.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. In this case, it would confirm the coupling between the aromatic protons H-3 and H-6 through the fluorine at position 5, although this would be a long-range coupling.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the amide protons to the carbonyl carbon and C-1 would be expected. The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The amide group will show distinct N-H stretching and bending vibrations, as well as a strong C=O stretching band. The aromatic ring will have characteristic C-H and C=C stretching and bending vibrations. The C-Br and C-F bonds will also have stretching vibrations in the fingerprint region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3350 - 3400 | Medium |
| N-H Stretch (symmetric) | 3180 - 3220 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1620 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-Br Stretch | 550 - 650 | Medium-Strong |
Note: Predicted values are based on theoretical principles and data from analogous compounds.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5 Fluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Geometric Properties
No specific studies utilizing quantum chemical calculations to determine the electronic structure and geometric properties of 2,4-Dibromo-5-fluorobenzamide were found.
Density Functional Theory (DFT) Approaches for Ground State Properties
There are no available research findings that employ Density Functional Theory (DFT) to calculate the ground state properties, such as optimized geometry, total energy, or vibrational frequencies, of this compound.
Molecular Orbital Analysis and Electronic Charge Distribution
Detailed molecular orbital analyses, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as studies on the electronic charge distribution and electrostatic potential maps for this compound, are not present in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility
No publications detailing molecular dynamics simulations to investigate the conformational landscape, molecular flexibility, or dynamic behavior of this compound in different environments (e.g., in solution or in the solid state) were identified.
Crystal Structure Prediction (CSP) and Polymorphic Landscape Exploration
There is no available research on the theoretical prediction of the crystal structure of this compound. Studies exploring its potential polymorphic forms and their relative stabilities through Crystal Structure Prediction (CSP) methods have not been publicly reported.
Intermolecular Interaction Energy Analysis (e.g., PIXEL, Xpac Methods) for Crystal Lattice Stability
In the absence of an experimentally determined or theoretically predicted crystal structure, no analyses of intermolecular interaction energies using methods such as PIXEL or Xpac to understand the stability of the crystal lattice of this compound could be found.
Structure Property Relationships of Halogenated Benzamide Analogues Relevant to 2,4 Dibromo 5 Fluorobenzamide
Influence of Halogenation Pattern on Molecular Conformation and Tautomerism
Halogen substitution can exert a profound influence on the three-dimensional shape (conformation) and isomeric forms (tautomers) of benzamide (B126) analogues.
Molecular Conformation: The conformation of benzamides is largely defined by the dihedral angle between the plane of the phenyl ring and the amide group (-CONH₂). Bulky substituents, particularly in the ortho position, can cause steric hindrance that forces the amide group out of the plane of the aromatic ring. In a molecule such as 2,4-Dibromo-5-fluorobenzamide, the bromine atom at the C2 position would be expected to induce a significant twist in the molecular backbone. Studies on related N-substituted benzanilides have shown that ortho-substituents lead to non-planar structures. worktribe.com This deviation from planarity affects the molecule's electronic properties, including conjugation between the phenyl ring and the amide group, and influences how molecules pack in the solid state.
Tautomerism: Benzamides can theoretically exist in two tautomeric forms: the amide form (A) and the imidic acid form (B), which interconvert through the migration of a proton. chemistwizards.combyjus.comallen.in This phenomenon, known as amide-imidic acid tautomerism, is a dynamic equilibrium. chemistwizards.combyjus.comallen.in

Figure 1: General representation of Amide (A) and Imidic Acid (B) tautomers.
The position of this equilibrium is highly dependent on factors such as solvent, temperature, and the electronic nature of the substituents on the phenyl ring. allen.in Halogens, being electronegative, act as electron-withdrawing groups, which can influence the acidity of the amide proton and the stability of the respective tautomers. While the amide form is overwhelmingly dominant for most simple benzamides, the specific halogenation pattern can subtly alter the energetic landscape of this equilibrium. researchgate.netresearchgate.net Spectroscopic and crystallographic studies are essential to determine the predominant tautomeric form in both solution and the solid state. researchgate.netresearchgate.net
Stereochemical Considerations in Substituted Benzamide Scaffolds
The primary stereochemical consideration for a molecule like this compound is its planarity and the potential for rotational isomerism. As mentioned, steric clash between the ortho-substituent (bromine) and the amide group can force a rotation around the C(aryl)-C(carbonyl) single bond. This leads to a non-planar conformation.
This twisting has significant consequences:
Intramolecular Interactions: A non-planar structure can facilitate intramolecular hydrogen bonds between the amide proton and an ortho-substituent if it is an acceptor (like fluorine or a methoxy (B1213986) group). For instance, studies on 2,6-dimethoxybenzamides show that steric factors prevent coplanarity and thus inhibit the formation of certain intramolecular hydrogen bonds. nih.gov
Chirality: If the rotation around the C-C bond is sufficiently hindered by bulky substituents, it can lead to atropisomerism, where the rotational isomers are stable and can be resolved as separate enantiomers. While the barrier to rotation in a 2-bromobenzamide (B1207801) might not be high enough to allow for stable atropisomers at room temperature, the conformational preference is a key feature of its stereochemistry.
The degree of this twist is quantifiable by the dihedral angle, a parameter determined precisely through X-ray crystallography.
Comparative Analysis of Halogen Substituents on Molecular Interactions and Crystal Packing
The solid-state architecture of halogenated benzamides is a delicate balance of various intermolecular interactions, with the type and position of the halogen playing a critical role. The primary interactions include classical hydrogen bonds, halogen bonds, and other weak interactions.
Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the vast majority of benzamide crystal structures, molecules are linked by N-H···O hydrogen bonds, typically forming centrosymmetric dimers or one-dimensional chains (catenemers). dcu.ie
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. nih.gov The strength of the halogen bond donor capability increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov
Bromine: The two bromine atoms in this compound are expected to be significant participants in intermolecular interactions. They can form robust C-Br···O=C or C-Br···N halogen bonds, which act as key structure-directing synthons in the crystal lattice.
Fluorine: Fluorine is highly electronegative and a poor halogen bond donor but can participate in weak C-F···H hydrogen bonds. Its presence can also modulate the electronic properties of the molecule, influencing the strength of other interactions. acs.org Research has shown that fluorine substitution can suppress disorder in benzamide crystals without altering the primary packing motif. acs.org
A detailed analysis of crystal structures of various halogenated benzamides reveals a competition and cooperativity between hydrogen and halogen bonds. researchgate.net The final crystal packing is determined by which combination of interactions leads to the most stable arrangement. researchgate.net
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Halogen Bond Donor Strength | Common Interactions |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Very Weak | C-H···F hydrogen bonds |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate | C-Cl···O/N halogen bonds |
| Bromine (Br) | 1.85 | 2.96 | Strong | C-Br···O/N halogen bonds |
Computational and Experimental Approaches to Elucidating Structure-Property Correlations
A combination of experimental and computational techniques is essential for a comprehensive understanding of the structure-property relationships in halogenated benzamides.
Experimental Methods:
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional molecular structure and crystal packing. acs.orgnih.gov It provides precise data on bond lengths, bond angles, dihedral angles, and the geometry of intermolecular interactions like hydrogen and halogen bonds. researchgate.netmdpi.com
Spectroscopy (FT-IR, FT-Raman, NMR): Infrared and Raman spectroscopy are used to identify functional groups and can provide evidence for hydrogen bonding through shifts in vibrational frequencies. nih.govmasterorganicchemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure in solution.
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and thermal stability, which are direct properties of the crystal lattice.
Computational Methods:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to optimize molecular geometries, calculate electronic properties, and analyze intermolecular interactions. mdpi.comchemrxiv.orgmdpi.com It can be used to predict the relative stabilities of different conformers and tautomers.
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated from DFT calculations to visualize the electron density distribution on a molecule's surface. mdpi.com This is particularly useful for identifying electrophilic regions (the "σ-hole") on halogen atoms that are responsible for halogen bonding.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology to characterize the nature and strength of chemical bonds and non-covalent interactions.
These computational tools complement experimental data, providing deeper insight into the energetics and nature of the forces that govern the structure and properties of halogenated benzamides. mdpi.comchemrxiv.org
| Method | Type | Information Obtained |
|---|---|---|
| Single-Crystal X-ray Diffraction | Experimental | Precise 3D molecular structure, crystal packing, interaction geometries |
| FT-IR/Raman Spectroscopy | Experimental | Functional group identification, evidence of hydrogen bonding |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic properties, interaction energies |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular contacts |
Molecular Interactions and Supramolecular Assembly of 2,4 Dibromo 5 Fluorobenzamide
Characterization and Quantification of Hydrogen Bonding Networks
Hydrogen bonds are a cornerstone of molecular recognition and crystal engineering. In the case of 2,4-Dibromo-5-fluorobenzamide, the amide group (-CONH2) provides a primary site for hydrogen bonding, with the nitrogen atom acting as a proton donor and the oxygen atom as a proton acceptor. The fluorine atom could also potentially act as a weak hydrogen bond acceptor. A detailed analysis of its hydrogen bonding network would involve identifying the primary synthons, which are recognizable patterns of hydrogen bonds. For instance, benzamides often form catemeric or dimeric structures through N-H···O interactions.
A quantitative characterization would require precise data on bond lengths and angles, which can only be obtained through techniques like X-ray crystallography. Such data would allow for the classification of hydrogen bonds based on their strength and geometry.
Exploration of Halogen Bonding Interactions in the Solid State
The presence of two bromine atoms on the phenyl ring of this compound suggests the potential for significant halogen bonding interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the acceptor.
Analysis of π-Stacking and Other Non-Covalent Interactions
The aromatic ring of this compound is susceptible to π-stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions can be parallel-displaced or T-shaped, and their strength is influenced by the electrostatic and dispersion forces between the rings. The presence of electron-withdrawing bromine and fluorine atoms on the ring would modulate its quadrupole moment, thereby influencing the preferred stacking geometry.
Engineering of Crystal Packing Motifs and Polymorphism through Directed Intermolecular Forces
The ability to control the supramolecular assembly of a molecule is a central goal of crystal engineering. By understanding the dominant intermolecular forces, it is possible to design specific crystal packing motifs. For this compound, the competition and cooperation between hydrogen bonding, halogen bonding, and π-stacking would be critical.
Furthermore, many organic molecules exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice. Each polymorph can have distinct physical properties. The study of polymorphism in this compound would involve attempts to crystallize it under various conditions to identify different crystalline forms and to understand the thermodynamic and kinetic factors that favor the formation of each polymorph.
Applications in Advanced Organic Synthesis and Material Science
2,4-Dibromo-5-fluorobenzamide as a Versatile Synthetic Building Block
This compound serves as a highly functionalized aromatic ring system that can be elaborated into a variety of more complex structures. The presence of two bromine atoms at the 2- and 4-positions offers distinct opportunities for sequential and regioselective cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The differential reactivity of the bromine atoms, influenced by the electronic environment created by the fluorine and amide substituents, can potentially be exploited to achieve selective functionalization. For instance, the bromine at the 4-position, being para to the electron-withdrawing amide group, may exhibit different reactivity compared to the bromine at the 2-position, which is ortho to the amide. This subtle difference can be harnessed by carefully selecting catalysts, ligands, and reaction conditions to favor substitution at one position over the other.
Furthermore, the fluorine atom at the 5-position enhances the molecule's utility. The carbon-fluorine bond is generally stable, meaning the fluorine atom can be carried through multiple synthetic steps. Its presence can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products, which is particularly advantageous in the design of bioactive molecules.
Derivatization Strategies for the Preparation of Complex Organic Molecules
The chemical functionality of this compound provides multiple avenues for derivatization. The amide group itself can undergo various transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or dehydrated to a nitrile, each opening up new synthetic pathways.
The aromatic bromine atoms are prime sites for introducing a wide array of substituents. Through metal-catalyzed cross-coupling reactions, aryl, heteroaryl, alkyl, and alkynyl groups can be appended to the benzamide (B126) core. This modular approach allows for the systematic construction of libraries of compounds with diverse functionalities.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted fluorobenzamide |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted fluorobenzamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted fluorobenzamide |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted fluorobenzamide |
| Hydrolysis | Acid or base, heat | 2,4-Dibromo-5-fluorobenzoic acid |
| Reduction (Amide) | Strong reducing agent (e.g., LiAlH4) | (2,4-Dibromo-5-fluorophenyl)methanamine |
This table presents plausible derivatization strategies based on the known reactivity of similar halogenated benzamides.
Role in the Synthesis of Precursors for Structurally Complex Compounds (e.g., Fluoroquinolones)
While direct evidence for the use of this compound in the synthesis of commercial fluoroquinolones is not prevalent in publicly available literature, its structural motifs are highly relevant to the synthesis of quinolone and fluoroquinolone precursors. The core structure of many fluoroquinolones consists of a substituted quinolone ring system. Halogenated benzoic acids and their derivatives are common starting materials for the construction of this ring.
The 2,4-dihalo-5-fluoro substitution pattern present in this compound is a key feature in the synthesis of certain quinolone antibiotics. For instance, related compounds like 2,4-dichloro-5-fluoroacetophenone are known to be key intermediates. By analogy, this compound could potentially be converted to a corresponding acetophenone or another suitable derivative that could then undergo cyclization reactions to form the quinolone core. The bromine atoms could then serve as handles for further functionalization to complete the synthesis of the target fluoroquinolone.
The synthesis of novel fluoroquinolone analogues often involves the exploration of different substitution patterns on the aromatic ring to modulate antibacterial activity and overcome resistance. The unique electronic properties conferred by the dibromo-fluoro substitution pattern make this benzamide an interesting candidate for such exploratory synthetic work.
Potential in the Development of Functional Materials and Organic Electronic Components
The highly halogenated nature of this compound suggests its potential as a building block for functional materials. The introduction of heavy atoms like bromine can influence the photophysical properties of organic molecules, including promoting intersystem crossing, which is relevant in the design of phosphorescent materials for organic light-emitting diodes (OLEDs).
Furthermore, the ability to undergo cross-coupling reactions allows for the incorporation of this fluorinated benzamide unit into larger conjugated systems. The electron-withdrawing nature of the fluorine and bromine atoms can be used to tune the electronic energy levels (HOMO/LUMO) of these materials, which is a critical aspect in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The amide functionality also provides a site for hydrogen bonding, which can be exploited to control the self-assembly and solid-state packing of derived materials. This control over intermolecular interactions is crucial for achieving desired material properties, such as charge carrier mobility in organic electronic devices. While specific applications of this compound in this field are not yet widely reported, its structural features align well with the design principles for advanced functional organic materials.
Emerging Research Frontiers and Future Perspectives for 2,4 Dibromo 5 Fluorobenzamide
Development of Novel Catalytic and Flow Chemistry Approaches for Efficient Synthesis
The efficient and scalable synthesis of complex molecules like 2,4-Dibromo-5-fluorobenzamide is a critical aspect of its potential application. Future research is increasingly focused on moving beyond traditional batch processing to more advanced and sustainable manufacturing techniques.
Novel Catalytic Systems: The development of novel catalysts is paramount for improving the efficiency and selectivity of amidation reactions. While traditional methods often require stoichiometric activating agents, recent advancements have highlighted the potential of catalytic approaches. europeanpharmaceuticalreview.com Transition metal catalysts, particularly those based on copper, have shown promise in C-H bond amidation, offering a more atom-economical route to amide synthesis. mt.comdcu.ie Future research could explore the application of such copper-catalyzed systems for the direct amidation of a suitable 2,4-dibromo-5-fluorobenzoic acid derivative. Furthermore, the development of robust catalysts that can withstand the presence of multiple halogen substituents without dehalogenation side reactions is a key area of investigation.
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool in pharmaceutical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, better process control, and easier scalability. nih.govnih.gov For the synthesis of polyhalogenated compounds, flow reactors can offer precise control over reaction parameters such as temperature and mixing, which is crucial for managing potentially exothermic halogenation or amidation steps. rsc.org The synthesis of halogenated marine-derived drugs like aplysamines has demonstrated the utility of flow chemistry in handling complex, multi-step syntheses involving halogenated precursors. spectroscopyonline.com Future work on this compound could involve developing a continuous flow process, potentially integrating catalytic amidation steps to create a streamlined and efficient manufacturing route. researchgate.net
| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Novel Catalysis | Increased atom economy, milder reaction conditions, reduced waste. | Development of catalysts tolerant to multiple halogen atoms, exploring C-H activation strategies. |
| Flow Chemistry | Improved safety, precise control of reaction parameters, enhanced scalability, potential for process automation. nih.gov | Design of multi-step continuous processes, integration of in-line purification, optimization of reactor design for handling solids. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The vast chemical space of multi-halogenated benzamides presents both an opportunity and a challenge for drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how researchers approach the design and property prediction of new chemical entities.
Compound Design and Optimization: Generative AI models can explore vast virtual libraries of molecules to design novel compounds with desired properties. researchgate.net For instance, an AI model could be trained on existing data for halogenated compounds to generate new benzamide (B126) structures with predicted improvements in biological activity or material characteristics. These models can learn the complex relationships between chemical structure and function, guiding the synthesis of the most promising candidates.
Property Prediction: AI and ML models are increasingly used to predict various physicochemical and toxicological properties of chemical compounds, reducing the need for extensive experimental testing in the early stages of development. bme.hu For polyhalogenated aromatic compounds, which can pose environmental and health risks, predictive models for properties like toxicity are particularly valuable. mdpi.comnih.gov Recent studies have developed ML frameworks, such as the Hybrid Dynamic Graph-based Ensemble Model (HD-GEM), to predict the toxicity of halogenated aromatic compounds with high accuracy. nih.govresearchgate.netnih.gov Such models could be applied to this compound and its derivatives to assess their potential safety profiles and guide the design of safer alternatives. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structures of benzamide derivatives with their biological activities, aiding in the optimization of lead compounds. nih.govnih.govrsc.org
| AI/ML Application | Relevance to this compound | Potential Impact |
| Generative Models | Design of novel analogs with potentially enhanced biological activity or material properties. | Acceleration of the discovery of new lead compounds. |
| Property Prediction (Toxicity, QSAR) | Early-stage assessment of safety profiles and prediction of biological efficacy. researchgate.net | Reduction of late-stage failures in drug development, design of safer chemicals. |
| Crystal Structure Prediction | Prediction of stable polymorphic forms and their properties. skoltech.ru | Improved control over the solid-state properties of the final product. |
Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Real-Time Characterization
A deeper understanding and control of the chemical processes involved in the synthesis and crystallization of this compound can be achieved through the application of Process Analytical Technology (PAT). These advanced spectroscopic techniques allow for real-time, in-situ monitoring of reactions and crystallizations.
In Situ Reaction Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of chemical reactions in real-time. mt.comresearchgate.net For the synthesis of this compound, these methods could track the consumption of reactants and the formation of the product and any intermediates or by-products. This real-time data provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions to improve yield and purity. spectroscopyonline.com The monitoring of halogenation reactions, in particular, benefits from in-situ analysis to ensure safety and control. mt.com
Real-Time Crystallization Characterization: Crystallization is a critical step for the purification and isolation of the final product. PAT tools are instrumental in designing, analyzing, and controlling crystallization processes to ensure consistent product quality. europeanpharmaceuticalreview.comsdu.dk Techniques such as real-time microscopy and turbidity probes can monitor particle size and crystal growth, while spectroscopic methods can detect polymorphic transformations. nih.gov For an aromatic amide like this compound, controlling the crystallization process is essential for obtaining the desired crystal form, which can impact its physical properties and bioavailability. google.com
| Spectroscopic Technique | Application in this compound | Information Gained |
| In Situ FTIR/Raman | Real-time monitoring of amidation and halogenation reactions. | Reaction kinetics, detection of intermediates, endpoint determination. |
| Real-Time Microscopy | Monitoring of crystallization processes. | Crystal size distribution, morphology, detection of agglomeration. |
| Turbidity Probes | Determining solubility curves and metastable zone widths. | Optimization of crystallization parameters (e.g., cooling rate, seeding). |
Design Principles for Next-Generation Multi-Halogenated Benzamide Architectures with Tunable Properties
The specific arrangement of two bromine atoms and one fluorine atom on the benzamide scaffold provides a unique electronic and steric environment. Understanding the structure-property relationships is key to designing the next generation of multi-halogenated benzamides with finely tuned properties for specific applications. nih.gov
The introduction of halogen atoms can significantly influence the molecular conformation and intermolecular interactions of benzamides. dcu.ie For instance, fluorine substitution in the ortho-position of benzamides has been shown to suppress disorder in the crystal structure. acs.org The position of the halogen atom can also affect the planarity of the peptide bond and the formation of intermolecular hydrogen bonds, which in turn dictates the supramolecular assembly. mdpi.com
The electronic properties of the benzamide can also be tuned through structural modifications. The amide group itself influences the electronic structure of the molecule through p-π conjugation, which affects the electric field experienced by the carbonyl group. nsf.govacs.org The electron-withdrawing or -donating nature of substituents on the aromatic ring can further modulate these properties. By systematically varying the halogen substitution pattern or introducing other functional groups, it is possible to design molecules with tailored electronic properties, which could be beneficial for applications in materials science, such as in the development of novel luminophores. rsc.org This rational design approach, grounded in a fundamental understanding of structure-property relationships, will be crucial for unlocking the full potential of multi-halogenated benzamide architectures. dcu.ieresearchgate.net
Q & A
Basic: What are the common synthetic routes for 2,4-Dibromo-5-fluorobenzamide, and how can purity be optimized?
Answer:
A key method involves the hydrolysis of 5-bromo-2,4-difluorobenzonitrile using concentrated sulfuric acid (98.76% w/w) at 10–60°C for 15 hours, yielding 86% of the target benzamide . To optimize purity, control the reaction temperature (avoiding exothermic side reactions) and use excess aqueous H₂SO₄ to ensure complete nitrile conversion. Post-reaction, quenching the mixture over crushed ice and recrystallization from ethanol-water (1:3) can remove unreacted starting materials and byproducts like 2,4-difluorobenzoic acid. Purity >95% is achievable via these steps .
Advanced: How do brominating agents influence regioselectivity and byproduct formation in synthesizing this compound precursors?
Answer:
Brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or Br₂ in H₂SO₄ significantly affect regioselectivity. For example, DBDMH in 80% H₂SO₄ selectively brominates 2,4-difluorobenzonitrile at the 5-position, minimizing 3,5-dibromo byproducts (<2%) compared to Br₂, which may lead to 10–15% dibrominated impurities . Kinetic studies suggest that steric hindrance from fluorine substituents directs bromination to the less hindered para position. Advanced optimization involves adjusting molar ratios (e.g., 1.1:1 Br₂:substrate) and reaction time (2–4 hrs) to suppress over-bromination .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR (CDCl₃) shows distinct shifts for fluorine at C5 (δ −110 ppm) and C2/C4 (δ −105 ppm). ¹H NMR confirms the amide proton (δ 8.2–8.5 ppm) .
- X-ray Crystallography : SHELXL software (via SHELX system) is widely used for refining crystal structures. For accurate results, collect high-resolution data (θ < 25°) and apply twin refinement if crystals exhibit pseudo-merohedral twinning .
Advanced: How can researchers mitigate challenges in isolating this compound from reaction mixtures with residual brominated acids?
Answer:
Residual 5-bromo-2,4-difluorobenzoic acid (a common byproduct) can be removed via pH-controlled extraction. Adjust the aqueous layer to pH 9–10 using NaHCO₃, extract the neutral benzamide into ethyl acetate, and back-extract acidic impurities into the aqueous phase. Column chromatography (SiO₂, hexane:EtOAc 4:1) further purifies the compound, with TLC monitoring (Rf = 0.3 in same solvent) . For persistent impurities, preparative HPLC (C18 column, acetonitrile:H₂O 70:30) achieves >99% purity .
Advanced: What strategies resolve contradictions in reported bromination efficiencies for fluorinated benzamide precursors?
Answer:
Discrepancies in bromination yields (e.g., 70–90%) often arise from solvent polarity and substituent electronic effects. Polar solvents (H₂SO₄) enhance electrophilic bromination at electron-deficient positions, while nonpolar solvents favor radical pathways. Computational modeling (DFT at B3LYP/6-31G*) can predict bromine’s electrophilic affinity for specific positions. Experimental validation via competitive bromination of fluorinated vs. non-fluorinated analogs clarifies these effects .
Basic: What safety and handling protocols are critical for this compound in laboratory settings?
Answer:
- Storage : Store in amber glass vials at −20°C under inert gas (Ar/N₂) to prevent hydrolysis.
- Handling : Use nitrile gloves and fume hoods due to potential skin irritation and respiratory hazards.
- Disposal : Neutralize waste with 10% NaOH and incinerate in a certified facility. Regulatory guidelines (e.g., EPA) classify brominated aromatics as hazardous; maintain SDS documentation .
Advanced: How can researchers assess the biological activity of this compound derivatives?
Answer:
Derivatize the amide group with bioactive moieties (e.g., cyclobutyl groups via N-alkylation) and evaluate in vitro bioactivity. For example:
- Enzyme Inhibition : Screen against kinases (IC₅₀ assays) using fluorescence polarization.
- Cellular Uptake : Radiolabel with ¹⁸F (via nucleophilic substitution) and track uptake in cancer cell lines (e.g., HeLa) using PET imaging .
- Toxicity : Perform MTT assays on HEK293 cells to determine LD₅₀ values .
Basic: What are the common impurities in this compound synthesis, and how are they identified?
Answer:
Major impurities include:
- 3,5-Dibromo-2,4-difluorobenzoic acid (from over-bromination): Detectable via GC-MS (m/z 310 [M⁺]) or HPLC retention time (tR = 12.3 min vs. 10.1 min for target).
- Unhydrolyzed nitrile : Identified by IR (sharp C≡N stretch at 2240 cm⁻¹) .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Use Gaussian 16 with PCM solvent models to calculate Fukui indices (electrophilicity) and LUMO maps. For example, the C5 fluorine exhibits higher electrophilicity (f⁻ = 0.15) than C2/C4 (f⁻ = 0.08), making it prone to substitution. Molecular dynamics (Amber) simulations further validate solvent effects on reaction pathways .
Basic: How is this compound used as an intermediate in pharmaceutical synthesis?
Answer:
It serves as a precursor for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
